molecular formula C11H16N2O5 B2642757 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1421472-75-4

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2642757
CAS No.: 1421472-75-4
M. Wt: 256.258
InChI Key: KHDLPUULXUNQHI-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound that features a furan ring, a hydroxyethyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:

    Formation of the furan-3-yl-2-hydroxyethyl intermediate: This can be achieved through the reaction of furfural with an appropriate reducing agent to form the furan-3-yl-2-hydroxyethyl intermediate.

    Oxalamide formation: The intermediate is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

    Methoxyethylation: Finally, the compound is treated with 2-methoxyethylamine to introduce the methoxyethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The hydroxyethyl and methoxyethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Furan derivatives such as furan-3-carboxylic acid.

    Reduction: Amine derivatives such as N1-(2-(furan-3-yl)-2-aminoethyl)-N2-(2-methoxyethyl)oxalamide.

    Substitution: Various substituted oxalamides depending on the nucleophile used.

Scientific Research Applications

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the hydroxyethyl and methoxyethyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-ethoxyethyl)oxalamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methylthioethyl)oxalamide: Similar structure but with a methylthioethyl group instead of a methoxyethyl group.

Uniqueness

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of both hydroxyethyl and methoxyethyl groups, which can provide distinct chemical and biological properties compared to its analogs. The combination of these functional groups can enhance its solubility, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

N'-[2-(furan-3-yl)-2-hydroxyethyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-17-5-3-12-10(15)11(16)13-6-9(14)8-2-4-18-7-8/h2,4,7,9,14H,3,5-6H2,1H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDLPUULXUNQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=COC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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